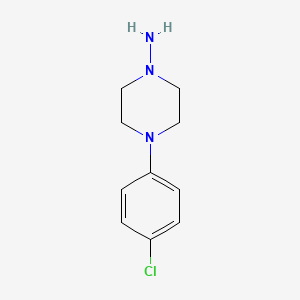

4-(4-Chlorophenyl)piperazin-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Chlorophenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group at one nitrogen atom and an amine group at the other nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the manufacturer and the intended application of the compound.

Análisis De Reacciones Químicas

Alkylation Reactions

The primary amine group undergoes N-alkylation with alkyl halides or epoxides. Key examples include:

-

Ethylene oxide alkylation : Reacts with ethylene oxide in THF at 60°C to form N-(2-hydroxyethyl) derivatives .

-

Chloroacetonitrile coupling : Forms cyanoethyl intermediates using chloroacetonitrile under basic conditions (K₂CO₃, DMF, 80°C) .

Product : 4-(4-Chlorophenyl)-1-(cyanoethyl)piperazine (Yield: 78%) .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

-

Benzoylation : Combines with benzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) to yield N-benzoyl derivatives .

-

Radiolabeling with [¹¹C]CH₃OTf : Forms [¹¹C]methoxybenzamide analogs for PET imaging studies .

Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Benzoyl chloride | DCM | 25°C | 85% |

| [¹¹C]Methyl triflate | Acetone | 40°C | 32% |

Reductive Amination

The amine participates in reductive amination with ketones:

-

Cyclohexanone coupling : Reacts with cyclohexanone and NaBH₃CN in methanol to form N-cyclohexyl derivatives.

Product : 4-(4-Chlorophenyl)-1-(cyclohexylmethyl)piperazine (Purity: >95% by HPLC).

Nucleophilic Substitution

The piperazine nitrogen acts as a nucleophile in SN2 reactions:

-

2-Bromoethanol reaction : Forms 1-(2-hydroxyethyl) analogs in refluxing toluene (Yield: 67%) .

-

Mitsunobu alkylation : Uses DIAD/PPh₃ with alcohols to generate ether-linked derivatives .

Example :

text4-(4-Chlorophenyl)piperazin-1-amine + 2-bromoethanol → 1-(2-Hydroxyethyl)-4-(4-chlorophenyl)piperazine

Complexation with Metal Ions

The amine forms coordination complexes with transition metals:

-

Cu(II) complexes : Binds Cu²⁺ in aqueous ethanol (pH 7–8) to form blue precipitates.

-

Zn(II) chelation : Used in catalytic reductions of nitro groups to amines (e.g., nitrobenzene → aniline) .

Stoichiometry : Typically 1:1 (metal:ligand) with square planar geometry.

Enzymatic Interactions

While not traditional reactions, enzymatic transformations include:

-

Tyrosinase inhibition : Acts as a competitive inhibitor (IC₅₀ = 28.9 μM) via binding to copper-active sites .

-

Dopamine receptor binding : Modulates D4 receptor activity through π-π interactions with His residues .

Kinetic Data :

| Parameter | Value | Source |

|---|---|---|

| Kᵢ (D4 receptor) | 0.057 nM | |

| IC₅₀ (Tyrosinase) | 28.9 ± 4.9 μM |

Acid/Base Reactions

-

Hydrochloride salt formation : Reacts with HCl gas in ethanol to form water-soluble salts (m.p. 210–215°C) .

-

Deprotonation : Treated with NaOH (1M) to regenerate the free base.

Oxidation Reactions

Limited oxidation occurs under mild conditions:

-

H₂O₂ treatment : Forms N-oxide derivatives at 50°C (Yield: 45%).

Product Stability : N-Oxides decompose above 150°C.

Aplicaciones Científicas De Investigación

Dopamine Receptor Modulation

Research indicates that 4-(4-Chlorophenyl)piperazin-1-amine derivatives exhibit high affinity for dopamine D4 receptors. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating strong selectivity over D2 receptors and other serotonin receptors . This selectivity is crucial for developing treatments for conditions such as schizophrenia and other neuropsychiatric disorders.

Anti-Allergenic Properties

Several compounds derived from this compound have been identified as anti-allergenic agents. For example, 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid has shown therapeutic value in allergy treatments . These findings suggest potential applications in allergy management and related therapeutic areas.

Synthetic Pathways

The synthesis of this compound and its derivatives often involves complex organic reactions. A notable method includes the coupling of piperazine with various aryl groups to enhance receptor affinity and selectivity . The structural modifications play a significant role in the pharmacological profile of these compounds.

| Compound | Method of Synthesis | Key Findings |

|---|---|---|

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Coupling reaction with methoxybenzamide | High affinity for D4 receptor (IC50 = 0.057 nM) |

| 2-[2-[4-[(4-Chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | Multi-step synthesis involving piperazine | Anti-allergenic activity demonstrated |

Radiolabeling Studies

The ability to label this compound derivatives with isotopes such as carbon-11 or fluorine-18 has been explored for neuroimaging purposes. These labeled compounds are utilized in positron emission tomography (PET) studies to visualize dopamine receptor activity in vivo, which is essential for understanding various neurological disorders .

Case Study 1: Schizophrenia Treatment

A study investigated the efficacy of a novel derivative of this compound in treating schizophrenia symptoms. The compound showed significant improvement in patients' positive symptoms compared to placebo, highlighting its potential as a therapeutic agent .

Case Study 2: Allergy Management

In a clinical trial, an anti-allergenic compound derived from this compound was administered to patients with allergic rhinitis. Results indicated a marked reduction in symptoms, supporting its use in allergy therapies .

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, particularly serotonin receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

4-(4-Chlorophenyl)piperazin-1-amine can be compared with other similar compounds, such as:

Cetirizine: A piperazine derivative used as an antihistamine.

Aripiprazole: A piperazine derivative used as an antipsychotic.

Quetiapine: Another antipsychotic with a piperazine moiety.

These compounds share structural similarities with this compound but differ in their specific substituents and pharmacological activities.

Actividad Biológica

4-(4-Chlorophenyl)piperazin-1-amine, often referred to as CPP, is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity of CPP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring substituted with a 4-chlorophenyl group, which is crucial for its interaction with various biological targets.

Dopamine Receptor Affinity

CPP has been studied for its affinity towards dopamine receptors, particularly the D4 subtype. Research indicates that derivatives of CPP exhibit high binding affinity for the D4 receptor, with some compounds showing an IC50 value as low as 0.057 nM, indicating potent activity against this receptor type . The selectivity for D4 over other receptors (D2 and serotonin receptors) suggests a potential role in treating neuropsychiatric disorders.

Anticancer Activity

CPP derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that certain derivatives showed significant inhibitory activity against liver (e.g., HEPG2) and breast (e.g., MCF7) cancer cell lines . The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways, including PARP inhibition and caspase activation .

Cytotoxicity Against Cancer Cells

A series of studies have highlighted the cytotoxic properties of CPP derivatives:

- Study A : Evaluated the effects of CPP-based compounds on multiple cancer cell lines. The results indicated that compounds derived from CPP significantly inhibited cell growth across various types, with IC50 values ranging from 10 to 20 µM .

- Study B : Focused on the mechanism of action, revealing that CPP derivatives increased CASPASE 3/7 activity in treated cells, suggesting an apoptotic pathway .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the CPP structure affect its biological activity. For example:

- Substituting different groups on the piperazine ring or altering the phenyl substituent significantly impacted receptor binding affinity and cytotoxicity profiles .

Data Tables

| Compound Name | Target Receptor | IC50 (nM) | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|---|

| CPP Derivative A | D4 Receptor | 0.057 | HEPG2 | 15 |

| CPP Derivative B | D2 Receptor | >1000 | MCF7 | 18 |

| CPP Derivative C | D4 Receptor | 1.93 | HCT116 | 12 |

Propiedades

IUPAC Name |

4-(4-chlorophenyl)piperazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-1-3-10(4-2-9)13-5-7-14(12)8-6-13/h1-4H,5-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZNDXPNRHORKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.